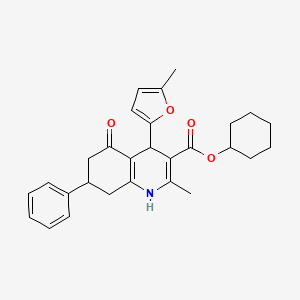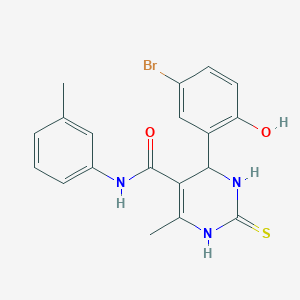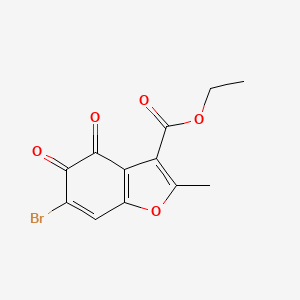![molecular formula C13H11N3O2 B5107660 4-(2-pyrimidinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5107660.png)
4-(2-pyrimidinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-pyrimidinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, commonly known as PAT, is a heterocyclic compound that has been extensively studied for its potential applications in the field of pharmaceutical research. This compound is known for its unique structure and its ability to interact with various biological targets, making it an important tool for drug discovery and development.
Mécanisme D'action
The mechanism of action of PAT is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. PAT has been shown to interact with DNA topoisomerases, which are enzymes involved in the regulation of DNA structure and function. It has also been shown to inhibit protein kinases, which are important regulators of cell signaling pathways.
Biochemical and Physiological Effects:
PAT has been shown to have a wide range of biochemical and physiological effects. It has been found to have antimicrobial properties, making it a potential treatment for infectious diseases. PAT has also been shown to have antitumor properties, making it a potential treatment for cancer. Additionally, PAT has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
PAT has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, making it readily available for use in research. Additionally, its unique structure and ability to interact with various biological targets make it an important tool for drug discovery and development. However, there are also limitations to the use of PAT in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation.
Orientations Futures
There are several future directions for research involving PAT. One potential area of research is the development of PAT-based drugs for the treatment of infectious diseases, cancer, and inflammatory diseases. Another potential area of research is the elucidation of the mechanism of action of PAT, which could provide insights into the development of new drugs targeting similar biological pathways. Additionally, research could focus on the optimization of PAT synthesis methods to improve the yield and purity of the compound.
Méthodes De Synthèse
PAT can be synthesized through a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde and an amine in the presence of an acid catalyst. Other methods include the use of cyclization reactions and the use of chiral auxiliaries to control the stereochemistry of the molecule.
Applications De Recherche Scientifique
PAT has been extensively studied for its potential applications in the field of pharmaceutical research. It has been found to have a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. PAT has also been shown to have an inhibitory effect on enzymes such as DNA topoisomerases and protein kinases, making it an important tool for drug discovery and development.
Propriétés
IUPAC Name |
4-pyrimidin-2-yl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c17-11-9-7-2-3-8(6-7)10(9)12(18)16(11)13-14-4-1-5-15-13/h1-5,7-10H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUBARAHQCKENN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-bromophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5107580.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5107581.png)
![2-[(2,5-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B5107583.png)
![2-chloro-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}isonicotinamide](/img/structure/B5107589.png)

![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107605.png)
![5-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107622.png)
![2,2,2-trichloro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5107624.png)

![N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)cyclopentanecarboxamide](/img/structure/B5107647.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5107648.png)
![2-[(3-hydroxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B5107666.png)
![6-(cyclopropylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5107672.png)
